molecular formula C15H11NO3 B2957899 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione CAS No. 92789-55-4

2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione

Cat. No.: B2957899
CAS No.: 92789-55-4
M. Wt: 253.257
InChI Key: WMVFXFHZAQLFHT-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 3-(hydroxymethyl)aniline under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then heated to promote cyclization, forming the desired isoindole-1,3-dione derivative .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Comparison with Similar Compounds

Uniqueness: 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-9-10-4-3-5-11(8-10)16-14(18)12-6-1-2-7-13(12)15(16)19/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVFXFHZAQLFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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